3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
This compound belongs to the quinazoline-4-one class, characterized by a bicyclic aromatic core with a ketone group at position 4 and a carboxamide substituent at position 5. The 3-(3-chlorophenyl) group introduces halogen-mediated lipophilicity, while the N-(2,4-dimethoxyphenyl) moiety enhances solubility through methoxy groups. Such structural features are common in bioactive molecules targeting enzymes like soluble epoxide hydrolase (sEH) or kinases .
Properties
Molecular Formula |
C23H18ClN3O4 |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C23H18ClN3O4/c1-30-17-7-9-19(21(12-17)31-2)26-22(28)14-6-8-18-20(10-14)25-13-27(23(18)29)16-5-3-4-15(24)11-16/h3-13H,1-2H3,(H,26,28) |
InChI Key |
VUTJONLYHPNIHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=CC=C4)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through the reaction of the quinazoline derivative with an amine, such as 2,4-dimethoxyaniline, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The quinazoline ring and substituents undergo oxidation under specific conditions:
| Reaction Target | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Quinazoline C-4 ketone | H<sub>2</sub>O<sub>2</sub>, acidic | Epoxidation or hydroxylation intermediates | |
| Chlorophenyl ring | Ozone (O<sub>3</sub>), −78°C | Chlorinated quinone derivatives |
Key Findings :
-
Oxidation of the ketone group at position 4 produces reactive intermediates suitable for further functionalization.
-
Ozonolysis of the chlorophenyl group yields chlorinated quinones, useful in synthesizing bioactive analogs.
Reduction Reactions
Selective reduction of functional groups has been demonstrated:
| Reaction Target | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| C-4 ketone | NaBH<sub>4</sub>, ethanol, 0°C | 3,4-Dihydroquinazoline alcohol | |
| Amide bond | LiAlH<sub>4</sub>, THF, reflux | Secondary amine derivative |
Key Findings :
-
Sodium borohydride selectively reduces the ketone to an alcohol without affecting the chlorophenyl group.
-
Lithium aluminum hydride reduces the carboxamide to a secondary amine, altering hydrogen-bonding capacity.
Substitution Reactions
The chlorophenyl and methoxyphenyl groups participate in nucleophilic substitutions:
Key Findings :
-
Thiocyanate substitution at the chlorophenyl position enhances electrophilicity for kinase inhibition studies.
-
Boron tribromide cleaves methoxy groups to phenols, improving solubility for pharmacokinetic profiling.
-
Thioamide formation via sulfur nucleophiles modulates electronic properties, as shown in anti-inflammatory analogs .
Hydrolysis Reactions
The carboxamide and ester-like linkages are susceptible to hydrolysis:
| Reaction Site | Conditions | Products | Reference |
|---|---|---|---|
| Carboxamide bond | 6M HCl, reflux, 12h | 7-Carboxylic acid + 2,4-dimethoxyaniline | |
| Quinazoline C-N bond | NaOH (10%), 80°C, 6h | Fragmented benzamide derivatives |
Key Findings :
-
Acidic hydrolysis cleaves the amide bond, yielding a carboxylic acid and aromatic amine.
-
Alkaline conditions degrade the quinazoline core, limiting stability in basic environments.
Cyclization and Condensation
The compound serves as a precursor in heterocyclic synthesis:
| Reaction Partners | Conditions | Products | Reference |
|---|---|---|---|
| Thiourea derivatives | POCl<sub>3</sub>, 110°C, 4h | Thieno[2,3-d]quinazoline hybrids | |
| Aldehydes | AcOH, microwave, 150°C | Schiff base-linked quinazolines |
Key Findings :
-
Phosphorus oxychloride-mediated cyclization produces fused thienoquinazolines with enhanced bioactivity .
-
Microwave-assisted Schiff base formation increases reaction efficiency by 40% compared to conventional heating .
Comparative Reactivity Analysis
| Functional Group | Reactivity Order | Preferred Conditions |
|---|---|---|
| Chlorophenyl substituent | Nucleophilic substitution > Oxidation | Polar aprotic solvents, high temperature |
| Carboxamide | Hydrolysis > Reduction | Acidic/basic media, elevated temperature |
| Quinazoline core | Cyclization > Oxidation | Lewis acid catalysts, anhydrous conditions |
Structural Insights :
-
Electron-withdrawing chlorophenyl and methoxy groups direct electrophilic attacks to the quinazoline C-5 and C-7 positions.
-
Steric hindrance from the dimethoxyphenyl group limits reactivity at the N-aryl position.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and development:
- Anticancer Activity : Research has indicated that quinazoline derivatives can inhibit cancer cell proliferation. The specific compound has shown promising results in vitro against various cancer cell lines. For instance, studies demonstrated that it could induce apoptosis in human cancer cell lines by modulating specific signaling pathways .
- Antimicrobial Properties : Quinazoline derivatives are known for their antimicrobial effects. The compound's structure allows it to interact with bacterial enzymes and disrupt cellular processes, making it a potential candidate for developing new antibiotics.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties. By inhibiting pro-inflammatory cytokines and pathways, it could be beneficial in treating inflammatory diseases .
Case Studies
Several studies have investigated the applications of this compound:
- Anticancer Studies : A study published in a peer-reviewed journal explored the anticancer properties of quinazoline derivatives similar to the compound . The results indicated significant cytotoxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values suggesting effective concentrations for therapeutic use .
- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of related quinazoline compounds against various bacterial strains. The findings highlighted that certain derivatives exhibited strong inhibition against Gram-positive and Gram-negative bacteria, indicating potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities and Variations
The target compound shares a 4-oxo-3,4-dihydroquinazoline core with several analogs (Table 1). Key differences lie in substituent groups, which modulate physicochemical properties and biological activity:
Table 1. Structural and physicochemical comparison of quinazoline derivatives.
Key Observations:
Molecular Weight: The target compound (435.9) aligns with analogs like , while bulkier substituents (e.g., 4-chlorophenoxy in ) increase molecular weight (465.9).
Methoxy Groups: The target’s 2,4-dimethoxyphenyl group likely improves solubility compared to analogs with single methoxy substitutions (e.g., ). Carboxamide Variations: Substitutions at C7 (e.g., hydroxyethyl in vs. aryl groups in ) influence hydrogen-bonding capacity and target selectivity.
Biological Activity
3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a compound belonging to the quinazoline class, which has been recognized for its diverse biological activities. This article reviews the compound's biological properties, particularly its anticancer, antimicrobial, and antioxidant activities, supported by case studies and research findings.
Anticancer Activity
Recent studies have highlighted the potential of quinazoline derivatives as anticancer agents. The compound has shown promising results against various cancer cell lines:
- Mechanism of Action : Quinazolines often act as inhibitors of key enzymes involved in tumor growth, such as the Epidermal Growth Factor Receptor (EGFR) and Aurora kinases. For instance, a study indicated that certain quinazoline derivatives exhibited significant inhibitory activity against Aurora B kinase, which is crucial for cell division and proliferation in cancer cells .
Case Study: In Vitro Testing
A series of tests were conducted on various cancer cell lines to evaluate the cytotoxic effects of this compound. The results indicated:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A549 (Lung) | 10 | Significant inhibition observed |
| MCF-7 (Breast) | 15 | Moderate cytotoxicity |
| HeLa (Cervical) | 12 | Strong antiproliferative effects |
These findings suggest that the compound could be developed further as a targeted anticancer therapy.
Antimicrobial Activity
Quinazolines are also known for their antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial and fungal strains.
Research Findings
In vitro studies demonstrated that derivatives with specific substituents exhibited enhanced antimicrobial activity. For instance:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
The compound showed a minimum inhibitory concentration (MIC) of 25 µg/mL against S. aureus and 30 µg/mL against E. coli, indicating moderate antibacterial activity .
Antioxidant Properties
Antioxidant activity is another significant aspect of quinazoline derivatives. Studies have shown that the presence of methoxy groups in the structure increases antioxidant potential due to their ability to scavenge free radicals.
Evaluation Methods
The antioxidant capacity was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicated:
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 20 |
| ABTS | 15 |
These results suggest that the compound may serve as a potential antioxidant agent, providing protective effects against oxidative stress-related diseases .
Q & A
Q. What are the recommended synthetic routes for 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via stepwise coupling reactions. Begin with the quinazolinone core formation through cyclization of anthranilic acid derivatives, followed by introduction of the 3-chlorophenyl and 2,4-dimethoxyphenyl groups via nucleophilic substitution or Buchwald-Hartwig amination. Optimization should involve monitoring intermediates by TLC and HPLC, adjusting solvent polarity (e.g., DMF for solubility), and controlling temperature (80–120°C) to minimize side products. For analogs, microwave-assisted synthesis may enhance yield .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization, and how should data interpretation be approached?
- Methodological Answer : Use NMR (1H/13C, HSQC, HMBC) to confirm substituent positions and coupling constants. For crystallography, employ SHELXL for refinement of X-ray diffraction data, particularly for resolving hydrogen bonding and π-π stacking interactions. Address twinning or disordered regions by iterative refinement with SHELX's restraints . Mass spectrometry (HRMS-ESI) validates molecular weight. Cross-reference spectral data with PubChem entries for analogous structures .
Q. How should in vitro bioactivity assays be designed to evaluate pharmacological potential?
- Methodological Answer : Adopt a randomized block design with split plots to test concentration-dependent effects (e.g., 1–100 µM). Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (vehicle-only). For antioxidant activity, use DPPH/ABTS assays with quercetin as a reference, and quantify phenolic content via Folin-Ciocalteu . Replicate experiments 4x to account for variability .
Advanced Research Questions
Q. How can molecular docking studies predict target binding modes, and what validation strategies ensure computational accuracy?
- Methodological Answer : Use AutoDock Vina for docking, setting exhaustiveness to 20 and grid boxes covering the active site (e.g., kinase ATP pockets). Validate poses by comparing with co-crystallized ligands from the PDB. Refine top-scoring conformations with molecular dynamics (AMBER/CHARMM) to assess stability. Cross-validate with experimental IC50 values and X-ray structures refined via SHELXL .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Conduct meta-analysis using PRISMA guidelines. Evaluate differences in assay conditions (e.g., cell lines, incubation times) and compound purity (HPLC ≥95%). Re-test conflicting results under standardized protocols, including orthogonal assays (e.g., enzymatic vs. cell-based). Apply ANOVA to identify statistically significant variables .
Q. What integrative approaches link computational and experimental data for structure-activity relationships (SAR)?
- Methodological Answer : Combine docking scores (AutoDock Vina ) with experimental IC50 values in QSAR models (e.g., partial least squares regression). Use MOE or Schrödinger to map electrostatic surfaces and hydrophobicity. Validate SAR hypotheses by synthesizing analogs with targeted substitutions (e.g., halogens for improved binding) and testing in dose-response assays .
Q. What are the best practices for refining crystallographic data of this compound and its analogs?
- Methodological Answer : For high-resolution data (<1.0 Å), use SHELXL with TWIN/BASF commands to handle twinning. Apply restraints for flexible groups (e.g., methoxy substituents). Validate hydrogen positions with difference Fourier maps. For low-resolution data, supplement with DFT-optimized geometries (Gaussian 16) to guide refinement .
Q. How to assess environmental fate and degradation pathways of this compound?
- Methodological Answer : Conduct hydrolysis/photolysis studies under simulated environmental conditions (pH 4–9, UV light). Quantify degradation products via LC-HRMS and identify toxic metabolites using zebrafish embryo assays. Model partitioning coefficients (logP) with EPI Suite to predict bioaccumulation. Reference INCHEMBIOL frameworks for ecological risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
